ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a bis(2-chloroethyl)amino group, making it a derivative of nitrogen mustards, which are known for their alkylating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the bis(2-chloroethyl)amine, which is then reacted with a suitable aromatic compound to introduce the bis(2-chloroethyl)amino group. The final step involves the formation of the pyrimidine ring and the esterification to obtain the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its alkylating properties, which can interfere with DNA replication in cancer cells.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used as an anticancer agent.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
ethyl 4-{3-[bis(2-chloroethyl)amino]-5-methylphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structure, which combines the pyrimidine ring with the bis(2-chloroethyl)amino group. This unique combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C19H25Cl2N3O3 |
---|---|
Molecular Weight |
414.3g/mol |
IUPAC Name |
ethyl 4-[3-[bis(2-chloroethyl)amino]-5-methylphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25Cl2N3O3/c1-4-27-18(25)16-13(3)22-19(26)23-17(16)14-9-12(2)10-15(11-14)24(7-5-20)8-6-21/h9-11,17H,4-8H2,1-3H3,(H2,22,23,26) |
InChI Key |
GYXKQVKLKXTQPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC(=C2)C)N(CCCl)CCCl)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC(=C2)C)N(CCCl)CCCl)C |
Origin of Product |
United States |
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